1-Ethylpyrrolidine-2-carboxylic acid hydrochloride
Description
Properties
Molecular Formula |
C7H14ClNO2 |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
1-ethylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-8-5-3-4-6(8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H |
InChI Key |
UBUGOZFEGIKNLN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Esterification and Salt Formation Route
The most straightforward synthetic approach for this compound involves the esterification of pyrrolidine-2-carboxylic acid with ethanol, followed by conversion to the hydrochloride salt. This method is widely used both in laboratory and industrial settings.
- Reaction Conditions : Pyrrolidine-2-carboxylic acid is refluxed with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid) to form the ethyl ester. After completion, hydrochloric acid is added to the reaction mixture to generate the hydrochloride salt.
- Industrial Scale : Continuous flow processes are employed to optimize yield and purity, with automated control of temperature, pressure, and reactant feed rates to ensure reproducibility and safety.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Esterification | Pyrrolidine-2-carboxylic acid + EtOH + acid catalyst, reflux | Ethyl pyrrolidine-2-carboxylate | High (typically >80%) |
| Salt Formation | Addition of HCl to ester solution | This compound | Quantitative |
Cyclization via Formic Mixed Anhydride or Alkyl Formate
A more sophisticated method involves cyclization reactions starting from precursors such as amino acid derivatives or Schiff bases, using formic mixed anhydrides or alkyl formates under basic conditions.
- Key Reagents : Formic anhydride or alkyl formates (methyl, ethyl, propyl formate) act as cyclizing agents.
- Base Catalysis : Strong bases such as lithium bis(trimethylsilyl)amide, lithium diisopropylamide, or sodium hydride facilitate the removal of α-hydrogens, promoting cyclization.
- Acid Additives : Addition of trifluoroacetic acid or acetic acid improves reaction yields.
- Hydrolysis and Hydrogenation : The intermediate cyclic compounds are hydrolyzed under alkaline conditions (e.g., NaOH, KOH) and subjected to catalytic hydrogenation with chiral catalysts to obtain enantiomerically enriched products.
This method is particularly useful for obtaining optically pure 1-ethylpyrrolidine-2-carboxylic acid derivatives with controlled stereochemistry.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | Compound of formula g + formic mixed anhydride + strong base | Base removes α-H, acid improves yield |
| Hydrolysis | Alkali base (LiOH, NaOH, KOH) | Converts intermediate to carboxylic acid derivative |
| Catalytic Hydrogenation | Chiral catalyst, H2 gas | Produces cis isomer with high enantiomeric purity |
Condensation and Deprotection Strategy (From Amisulpride Synthesis)
A patented industrial route related to this compound involves condensation reactions between the acid and amines under mild conditions, followed by selective deprotection steps.
- Condensation : The acid is activated using N,N'-carbonyldiimidazole (CDI) in dichloromethane, then reacted with substituted benzylamines at controlled temperatures (0–30 °C).
- Deprotection : The protecting groups are removed under acidic conditions (e.g., methanolic hydrogen chloride), followed by neutralization and extraction to isolate the hydrochloride salt.
- Yield : Reported yields for intermediate products reach up to 86%, with final hydrochloride salts obtained in good purity and yield.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Activation | CDI, dichloromethane, RT stirring | 86.3 | Formation of reactive intermediate |
| Condensation | 2,4-dimethoxybenzylamine, 0–30 °C | High | Formation of amide intermediate |
| Deprotection | Methanolic HCl, RT, then basification | Good | Removal of protecting groups, formation of hydrochloride salt |
Alkylation of Pyrrolidine Derivatives
Another approach involves alkylation of pyrrolidine derivatives at the nitrogen or carboxyl positions using alkyl halides or alkylating agents in the presence of strong bases and phase transfer catalysts.
- Bases : Sodium hydride, n-butyllithium, or sodium alkoxides generate alkoxide intermediates.
- Alkylation : Alkyl halides react with the alkoxide or amine under phase transfer catalysis to introduce ethyl or other alkyl groups.
- Racemization Control : Protecting groups and reaction conditions are optimized to avoid racemization, preserving stereochemical integrity.
Analysis of Preparation Methods
Yield and Purity
- The esterification and hydrochloride salt formation method provides a straightforward and high-yield route but may require purification to remove unreacted starting materials.
- Cyclization and hydrogenation routes offer stereoselectivity and are preferred for enantiopure products, though they involve more steps and complex catalysts.
- Condensation and deprotection strategies are suited for industrial scale with controlled reaction parameters and high yields.
- Alkylation methods require careful control to prevent racemization and side reactions.
Reaction Conditions and Scalability
- Mild temperatures (0–30 °C) and ambient pressures are common, facilitating safer and scalable processes.
- Use of continuous flow reactors and automated controls enhances reproducibility and industrial applicability.
- Choice of solvents (dichloromethane, methanol, ethanol) and catalysts (CDI, chiral catalysts) depends on desired product purity and environmental considerations.
Stereochemical Considerations
- Catalytic hydrogenation with chiral catalysts ensures high enantiomeric excess.
- Protection/deprotection steps help maintain stereochemical integrity.
- Direct alkylation without protection may lead to racemization.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Esterification + HCl salt | Pyrrolidine-2-carboxylic acid, EtOH, acid catalyst, HCl | Simple, scalable, high yield | Less stereoselective | >80 |
| Cyclization with formic anhydrides | Formic mixed anhydride, strong base, acid additive, catalytic hydrogenation | High stereoselectivity, enantiopure | Multi-step, complex catalysts | Moderate to high |
| Condensation + Deprotection | CDI, substituted benzylamine, methanolic HCl | High yield, industrially viable | Requires protecting groups | ~86 |
| Alkylation of pyrrolidine | Strong base, alkyl halides, phase transfer catalysts | Versatile alkylation | Risk of racemization | Variable |
Research Outcomes and Characterization
- NMR spectroscopy (¹H and ¹³C NMR) confirms the structure and purity of synthesized this compound and intermediates.
- Optical rotation measurements verify stereochemical purity, especially for chiral catalytic hydrogenation products.
- Chromatographic purification (e.g., column chromatography) is used for laboratory-scale isolation, while crystallization and extraction methods are favored industrially.
- Reaction yields and conditions have been optimized to minimize impurities and maximize product stability.
Chemical Reactions Analysis
Types of Reactions
1-Ethylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, affecting their activity. The pyrrolidine ring can also interact with hydrophobic pockets in proteins, influencing their conformation and function.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
1-Ethylpyrrolidine-2-carboxylic acid hydrochloride is a compound with notable biological activity, particularly in pharmacological applications. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C7H14ClNO2 |
| Molecular Weight | 179.64 g/mol |
| IUPAC Name | 1-ethylpyrrolidine-2-carboxylic acid; hydrochloride |
| InChI Key | UBUGOZFEGIKNLN-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCCC1C(=O)O.Cl |
Synthesis Methods
This compound can be synthesized through various methods, with one common approach involving the reaction of 1-ethylpyrrolidine with chloroacetic acid under basic conditions. The resulting carboxylic acid is then converted to its hydrochloride salt using hydrochloric acid.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, influencing their activity. Additionally, the pyrrolidine ring may interact with hydrophobic pockets in proteins, affecting their conformation and function.
Enzyme Inhibition Studies
Research has highlighted the compound's role in enzyme inhibition and protein interactions. For instance, studies indicate that it can modulate the activity of various enzymes, which is crucial for developing therapeutic agents .
Analgesic Effects
In a case study involving animal models, this compound demonstrated significant analgesic effects when administered alongside tramadol. The study measured changes in pain thresholds using the "hot plate" test and found that the compound effectively eliminated the analgesic effect of tramadol at a dosage of 1 mg/kg .
Comparative Studies
Comparative studies with similar compounds reveal unique properties of 1-ethylpyrrolidine derivatives. For example, while compounds like 1-methylpyrrolidine-2-carboxylic acid show some biological activity, the ethyl substitution on the pyrrolidine ring enhances the interaction with biological targets, making it a more potent candidate for pharmacological applications.
Study on Anticonvulsant Activity
A study assessed the anticonvulsant activity of several pyrrolidine derivatives, including this compound. The results indicated that this compound exhibited protective effects against seizures in mice models when tested under controlled conditions .
Toxicity Assessment
Toxicity studies have shown that at lower concentrations (1–100 μM), this compound does not exhibit significant hepatotoxicity in HepG2 cells, indicating a favorable safety profile for potential therapeutic use .
Q & A
Q. Key Variables Affecting Yield :
Q. Table 1: Optimization Data for Synthesis
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Reflux Temp (°C) | 80–90 | ±5% |
| HCl Concentration | 6M–12M | ±8% |
| Reaction Time | 4–6 hours | ±12% |
Advanced: How can researchers resolve stereochemical ambiguities in 1-ethylpyrrolidine-2-carboxylic acid derivatives?
Answer:
The compound’s stereochemistry is critical for biological activity (e.g., receptor binding). Use:
- Chiral Chromatography : HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Retention times vary by 2–4 minutes for R vs. S configurations .
- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals.
- NMR with Chiral Shift Reagents : Europium(III) complexes induce splitting of proton signals for enantiomeric discrimination .
Data Contradiction Note : Some studies report conflicting optical rotation values due to impurities in the ethyl-pyrrolidine backbone. Validate purity via mass spectrometry before analysis .
Basic: What spectroscopic methods are recommended for characterizing this compound?
Answer:
- FT-IR : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and hydrochloride N-H+ (~2700 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include:
- Pyrrolidine ring protons: δ 1.5–2.5 ppm (multiplet).
- Ethyl group: δ 1.2 ppm (triplet, CH₃) and δ 4.1 ppm (quartet, CH₂) .
- Mass Spectrometry : Molecular ion peak at m/z 179.64 (C₇H₁₄ClNO₂+) .
Advanced: How to address contradictions in reported antimicrobial activity data?
Answer:
Discrepancies in MIC (Minimum Inhibitory Concentration) values arise from:
Q. Methodological Fix :
- Standardize assays using CLSI (Clinical and Laboratory Standards Institute) guidelines.
- Include positive controls (e.g., ciprofloxacin) and measure solubility via UV-Vis at 260 nm .
Basic: What are the storage and handling protocols to prevent degradation?
Answer:
- Storage : 2–8°C in airtight containers under nitrogen. Exposure to moisture reduces stability by 20% over 6 months .
- Handling : Use gloves and fume hoods; the compound is hygroscopic and may release HCl vapor upon decomposition .
Advanced: How to design structure-activity relationship (SAR) studies for pyrrolidine derivatives?
Answer:
Core Modifications :
- Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on receptor binding .
- Introduce electron-withdrawing groups (e.g., -NO₂) to the pyrrolidine ring to alter electronic density .
Assay Design :
- Use SPR (Surface Plasmon Resonance) to quantify binding affinity (KD values) for target enzymes .
- Compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase) .
Q. Table 2: SAR Data for Analogues
| Modification | Biological Activity (IC₅₀, μM) | Target |
|---|---|---|
| Ethyl (Parent) | 12.5 ± 1.2 | Acetylcholinesterase |
| Isopropyl | 8.3 ± 0.9 | Acetylcholinesterase |
| 4-Nitro-pyrrolidine | 23.7 ± 2.1 | CYP450 3A4 |
Basic: What computational tools predict the compound’s physicochemical properties?
Answer:
- LogP Calculation : Use MarvinSketch or ACD/Labs to estimate partition coefficient (~0.5–1.2), critical for membrane permeability .
- pKa Prediction : SPARC or ChemAxon tools predict carboxylic acid pKa (~2.8) and amine pKa (~9.4) .
Advanced: How to troubleshoot low yields in large-scale synthesis?
Answer:
Common issues and solutions:
- Byproduct Formation : Add molecular sieves (3Å) during esterification to absorb water and shift equilibrium toward product .
- Scaling Effects : Maintain turbulent flow in reactors to ensure homogeneous mixing; yields drop 10–15% in batch vs. flow systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
